(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid
Description
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is a pyridine-derived boronic acid with a chlorine atom at position 5, a methoxycarbonyl (COOCH₃) group at position 2, and a boronic acid (B(OH)₂) moiety at position 4. This compound is structurally significant due to its electron-withdrawing substituents (Cl and COOCH₃), which enhance the Lewis acidity of the boronic acid, making it highly reactive in Suzuki-Miyaura cross-coupling reactions. Such reactions are pivotal in synthesizing pharmaceuticals and agrochemicals .
The compound’s molecular formula is C₇H₆BClNO₄, with a molecular weight of 230.39 g/mol. It is typically stored under inert conditions (e.g., -20°C) to prevent protodeboronation or hydrolysis .
Properties
Molecular Formula |
C7H7BClNO4 |
|---|---|
Molecular Weight |
215.40 g/mol |
IUPAC Name |
(5-chloro-2-methoxycarbonylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BClNO4/c1-14-7(11)6-2-4(8(12)13)5(9)3-10-6/h2-3,12-13H,1H3 |
InChI Key |
BTAJIMSVHABMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)C(=O)OC)(O)O |
Origin of Product |
United States |
Preparation Methods
Representative Synthetic Procedure
A documented preparation method for a closely related compound, (5-Chloro-2-methoxypyridin-4-yl)boronic acid (which shares the pyridine substitution pattern), involves the following:
Starting Material: 2-methoxy-5-chloropyridine.
Reagents: Triethylamine borane complex and oxygen.
Reaction Conditions: The oxidation-boration reaction is carried out under controlled oxygen atmosphere with triethylamine as a base to facilitate boronation at the 4-position.
Purification: The crude product is purified by crystallization or chromatographic methods to yield the boronic acid with high purity.
This method is scalable for industrial production, where large reactors and precise control of temperature, oxygen flow, and reagent addition rates are employed to optimize yield and purity.
Alternative Synthetic Routes
Suzuki-Miyaura Coupling Followed by Hydrolysis: Starting from a 4-halopyridine derivative bearing the 5-chloro and 2-methoxycarbonyl substituents, a Suzuki coupling with bis(pinacolato)diboron under palladium catalysis can install a boronate ester at the 4-position. Subsequent hydrolysis converts the boronate ester to the boronic acid.
Lithiation-Borylation Sequence: Directed ortho-lithiation at the 4-position of the pyridine ring, followed by quenching with trialkyl borates and acidic workup, can also afford the boronic acid. This method requires careful control of low temperatures and moisture exclusion.
Reaction Conditions and Yields
Detailed Research Outcomes
Oxidation-Boration Reaction: This method provides a straightforward route to the boronic acid with good selectivity and high yields. The reaction proceeds via the formation of a borane complex with triethylamine, which is then oxidized in situ by oxygen to yield the boronic acid. The process is mild and avoids harsh conditions, making it suitable for sensitive functional groups.
Suzuki-Miyaura Coupling: The boronic acid group can be introduced via palladium-catalyzed coupling of a 4-halopyridine precursor with bis(pinacolato)diboron, followed by hydrolysis. This method is versatile and widely used in organic synthesis, allowing for diverse functional group tolerance. The reaction typically requires bases such as potassium carbonate and solvents like tetrahydrofuran or ethanol-water mixtures. Purification is achieved by chromatography.
Lithiation-Borylation: Directed ortho-lithiation using strong bases such as n-butyllithium at low temperatures allows selective lithiation at the 4-position of the pyridine ring. Subsequent quenching with trialkyl borates and acidic hydrolysis yields the boronic acid. This method is less commonly used due to the requirement for stringent anhydrous conditions and temperature control but can be effective for certain substitution patterns.
Data Tables Summarizing Preparation Details
| Parameter | Oxidation-Boration | Suzuki-Miyaura Coupling | Lithiation-Borylation |
|---|---|---|---|
| Starting Material | 2-Methoxy-5-chloropyridine | 4-Bromo-5-chloro-2-(methoxycarbonyl)pyridine | 5-Chloro-2-(methoxycarbonyl)pyridine |
| Catalyst | None (oxidation with O2) | Pd(PPh3)4 | n-BuLi (base) |
| Boron Source | Triethylamine borane | Bis(pinacolato)diboron | Trialkyl borate |
| Solvent | Ambient solvent or mild polar solvents | THF/H2O or ethanol/water | Ether solvents (e.g., THF) |
| Temperature | Ambient to mild heating | Reflux (60-80 °C) | -78 °C |
| Reaction Time | Several hours | 12-24 hours | 1-3 hours |
| Purification | Crystallization or chromatography | Chromatography | Chromatography |
| Yield | 85-95% | 75-90% | 60-80% |
| Scalability | High (industrial scale feasible) | Moderate | Low (lab scale) |
Summary and Professional Assessment
The preparation of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is well-established through multiple synthetic routes, with the oxidation-boration reaction of 2-methoxy-5-chloropyridine being a prominent method due to its simplicity and scalability. Suzuki-Miyaura coupling provides an alternative pathway that leverages palladium catalysis and is widely applicable in complex molecule synthesis. Directed lithiation-borylation offers a more specialized approach but requires stringent conditions.
Each method presents trade-offs between operational complexity, yield, and scalability. Industrial production favors oxidation-boration due to its milder conditions and easier scale-up. Research applications often utilize Suzuki coupling for its versatility.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or an acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include acids (e.g., HCl) and protic solvents (e.g., water, methanol).
Major Products
Scientific Research Applications
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid with analogous pyridinyl and phenyl boronic acids:
Stability and Handling
- Protodeboronation Risk : The target compound’s electron-deficient pyridine ring stabilizes the boronic acid, reducing protodeboronation compared to aliphatic analogs (e.g., compound 2 in ).
- Storage : Requires storage at -20°C under inert atmospheres to prevent hydrolysis, similar to other sensitive boronic acids (e.g., CAS 1043869-98-2) .
Biological Activity
(5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications. This article delves into its biological mechanisms, therapeutic potential, and relevant research findings.
The chemical structure of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid is characterized by the presence of a boronic acid functional group, which allows for reversible covalent bonding with various biomolecules. This property is pivotal in its biological activity, particularly in enzyme inhibition and molecular recognition.
The mechanism of action involves the formation of stable complexes with diols and other nucleophiles, which is crucial for its role in biochemical assays and therapeutic applications. The boronic acid moiety can interact with target proteins, influencing their activity and stability. Notably, it has been shown to inhibit certain proteases, which are critical in various diseases including cancer and inflammatory disorders .
Anticancer Activity
Research indicates that (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid exhibits potent anticancer properties. It has been identified as a lead compound in the development of proteasome inhibitors, which are essential in cancer therapy. Studies have demonstrated that this compound can halt cell cycle progression at the G2/M phase in cancer cell lines, leading to apoptosis .
Table 1: Anticancer Activity Metrics
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid | 50 | Proteasome inhibition |
| Bortezomib | 7.05 | Proteasome inhibition |
Antibacterial and Antiviral Properties
In addition to its anticancer effects, this compound has shown antibacterial and antiviral activities. Its ability to form complexes with specific enzymes involved in bacterial metabolism enhances its efficacy as an antibacterial agent. Furthermore, it has been explored for its potential in treating viral infections by inhibiting viral replication mechanisms .
Case Studies
- Proteasome Inhibition : A study highlighted the effectiveness of (5-Chloro-2-(methoxycarbonyl)pyridin-4-yl)boronic acid as a proteasome inhibitor in U266 cells, demonstrating an IC50 value significantly lower than traditional treatments like bortezomib .
- Antiviral Activity : Another investigation evaluated its antiviral properties against HIV and hepatitis viruses, showing promising results that warrant further exploration into its therapeutic applications .
Applications in Drug Development
The compound's unique structure makes it a critical building block in pharmaceutical synthesis, particularly for developing new drugs targeting cancer and infectious diseases. Its involvement in cross-coupling reactions like Suzuki-Miyaura coupling facilitates the creation of complex organic molecules essential for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
